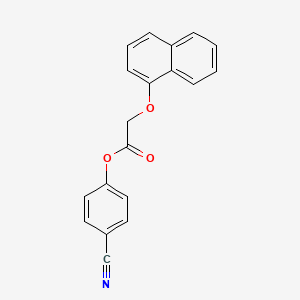
4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Cyanophenyl 2-(naphthalen-1-yloxy)acetate” is a chemical compound that likely contains a cyanophenyl group, a naphthalene group, and an acetate group . The cyanophenyl group consists of a phenyl ring (a six-carbon aromatic ring) with a cyanide (-CN) substituent. The naphthalene group is a polycyclic aromatic hydrocarbon made up of two fused benzene rings. The acetate group (-OAc) is a common functional group in organic chemistry.
Molecular Structure Analysis
The molecular structure of this compound would likely be characterized by the presence of aromatic rings (from the phenyl and naphthalene groups), a nitrile group (-CN), and an ester group (from the acetate). The exact structure would depend on the specific positions of these groups on the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the aromatic rings could contribute to its stability and potentially its solubility in organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Anticancer Evaluation
Compounds derived from naphthalene derivatives have been synthesized and evaluated for their anticancer properties. For instance, derivatives synthesized from o-phenylenediamine and naphthalene-1-acetic acid were evaluated in vitro for anticancer activity, showing promising results against breast cancer cell lines (Salahuddin et al., 2014).
Carbopalladation of Nitriles
The carbopalladation of nitriles, involving (2-Iodophenyl)acetonitrile and internal alkynes, has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes, showcasing the potential of naphthalene derivatives in the synthesis of complex organic compounds with high yields and good regioselectivity (Tian, Pletnev, & Larock, 2003).
Antibacterial Evaluation
Novel thiophen-2(5H)-ones derived from naphthalene were synthesized and evaluated for their antibacterial activity, demonstrating effectiveness against Gram-positive organisms, including potent activity against Staphylococcus aureus (Sun et al., 2014).
Wirkmechanismus
Zukünftige Richtungen
The future directions for this compound would depend on its intended use. If it’s being studied for potential medicinal uses, future research could involve further testing its biological activity, optimizing its structure for better activity or selectivity, and conducting preclinical and clinical trials .
Eigenschaften
IUPAC Name |
(4-cyanophenyl) 2-naphthalen-1-yloxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO3/c20-12-14-8-10-16(11-9-14)23-19(21)13-22-18-7-3-5-15-4-1-2-6-17(15)18/h1-11H,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTXBMCBFLKUIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC(=O)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2557295.png)


![N,N-dibenzyl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2557300.png)
![Tert-butyl (1r,4r)-5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B2557305.png)
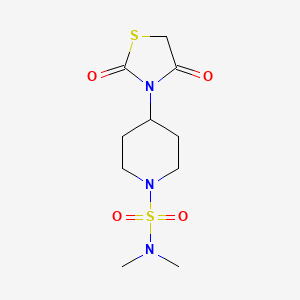
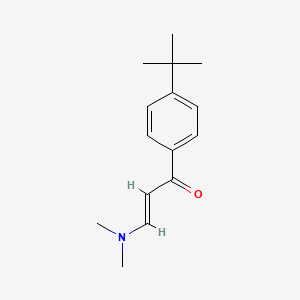
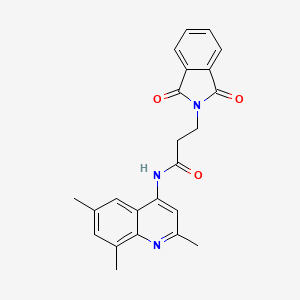
![2-(3-((4-Chlorophenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2557309.png)
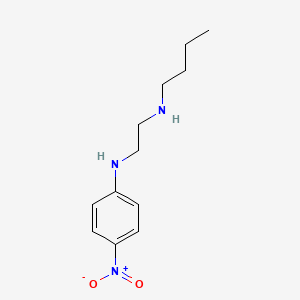
![N-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2557311.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3,4-dimethoxyphenethyl)acetamide](/img/structure/B2557314.png)
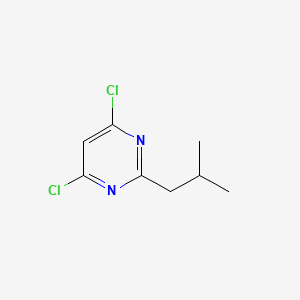
![4-(Dimethylsulfamoyl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2557316.png)